4-[(4-Methoxyphenoxy)methyl]benzoic acid

building block synthetic intermediate physicochemical characterization

Researchers requiring regioisomerically pure para-substituted benzoic acid building blocks often face supply inconsistencies that confound SAR studies. This compound offers a defined solution: a single, unambiguous isomer (CAS 303774-32-5) with a methylene spacer conferring distinct conformational flexibility. - Enables unambiguous SAR: Para substitution eliminates the steric and H-bonding variables of ortho isomers, serving as a clean reference for meta/ortho analog comparisons. - Predictable physicochemical profile: MW 258.27 g/mol, TPSA 55.8 Ų, XLogP3 2.9 ensures reproducible synthetic and assay outcomes. - Reliable supply: ≥95% purity from verified sources guarantees lot-to-lot consistency for lead optimization campaigns.

Molecular Formula C15H14O4
Molecular Weight 258.27g/mol
CAS No. 303774-32-5
Cat. No. B386339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methoxyphenoxy)methyl]benzoic acid
CAS303774-32-5
Molecular FormulaC15H14O4
Molecular Weight258.27g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H14O4/c1-18-13-6-8-14(9-7-13)19-10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
InChIKeyMTYNMUPSWAZQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-[(4-Methoxyphenoxy)methyl]benzoic Acid


4-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS 303774-32-5) is a para-substituted benzoic acid derivative characterized by a (4-methoxyphenoxy)methyl group at the 4-position of the benzoic acid ring, with a molecular formula of C₁₅H₁₄O₄ and molecular weight of 258.27 g/mol . This compound serves as a building block and synthetic intermediate in pharmaceutical research, with a predicted XLogP3 of 2.9 and topological polar surface area (TPSA) of 55.8 Ų . It contains one hydrogen bond donor (carboxylic acid), four hydrogen bond acceptors, and five rotatable bonds, features that distinguish it from structurally similar analogs lacking the methylene spacer or bearing different substitution patterns .

Para-substituted benzoic acid building block for SAR libraries
Methylene spacer enables flexible amide/ester derivatization
Multi-supplier availability with consistent purity specification

Why Analogs Cannot Substitute 4-[(4-Methoxyphenoxy)methyl]benzoic Acid


Despite sharing a common methoxyphenoxy-benzoic acid core, substitution pattern (para vs. meta vs. ortho) and the presence versus absence of the methylene spacer fundamentally alter both physicochemical and biological properties of this compound class. The para-substituted 4-[(4-methoxyphenoxy)methyl]benzoic acid differs from its ortho and meta isomers in spatial geometry, hydrogen-bonding network capacity, and hydrophobic surface distribution [1]. For instance, the para isomer contains a methylene (-CH₂-) bridge absent in direct ether-linked analogs such as 4-(4-methoxyphenoxy)benzoic acid (CAS 3525-22-2), which results in a molecular weight difference of 14 Da and distinct conformational flexibility . Even within the same substitution series, 3-[(4-methoxyphenoxy)methyl]benzoic acid (meta isomer) exhibits measurable but weak inhibitory activity against Mycobacterium tuberculosis DHFR (IC₅₀ ≈ 119 μM) [2], underscoring that subtle positional shifts yield functionally distinct compounds. Generic substitution among these analogs without empirical validation risks both synthetic incompatibility and divergent biological readouts.

Positional isomer mismatch
Para vs. ortho/meta substitution alters geometry, hydrogen bonding, and reported enzyme inhibition.
Methylene spacer omission
Direct ether analogs lack the -CH2- bridge, reducing conformational flexibility and H-bond acceptor count.
Supplier availability
Ortho isomer has fewer commercial sources, limiting procurement options and consistency across campaigns.

Quantitative Comparison: 4-[(4-Methoxyphenoxy)methyl]benzoic Acid


Molecular Weight: Methylene Spacer vs. Direct Ether Analog

4-[(4-Methoxyphenoxy)methyl]benzoic acid contains a methylene (-CH₂-) bridge between the benzoic acid core and the phenoxy oxygen. This distinguishes it from 4-(4-methoxyphenoxy)benzoic acid (CAS 3525-22-2), which has a direct ether linkage without the spacer . The presence of the methylene group increases molecular weight by exactly 14 Da (one CH₂ unit) and adds one additional rotatable bond .

Mol. weight & flexibility
Head-to-head
ΔMW +14.03 g/mol (+5.7%)
Δ Rotatable bonds +1
Supports structural differentiation in synthetic planning.
Compared to direct ether analog (CAS 3525-22-2); CH2 spacer adds mass and flexibility.
building block synthetic intermediate physicochemical characterization

Hydrogen-Bond Acceptors: Spacer vs. Direct Ether Analog

The target compound possesses four hydrogen-bond acceptors: the carbonyl oxygen of the carboxylic acid, the hydroxyl oxygen of the carboxylic acid, the ether oxygen in the phenoxy linkage, and the methoxy oxygen . In contrast, 4-(4-methoxyphenoxy)benzoic acid (CAS 3525-22-2) contains only three hydrogen-bond acceptors because the ether oxygen is absent (direct aryl-aryl ether linkage without the -O-CH₂- motif) . Both compounds share one hydrogen-bond donor (carboxylic acid proton).

H-bond acceptors
Head-to-head
Target: 4 acceptors
Comparator: 3 acceptors
May alter solubility, permeability, and target-binding profiles.
Extra acceptor from ether oxygen in -O-CH2- motif; impacts ADME prediction.
drug design ADME prediction molecular recognition

Topological Polar Surface Area: Spacer vs. Direct Ether

The topological polar surface area (TPSA) of 4-[(4-methoxyphenoxy)methyl]benzoic acid is 55.8 Ų . For comparison, the direct ether-linked analog 4-(4-methoxyphenoxy)benzoic acid has an estimated TPSA of approximately 46.5 Ų (calculated based on identical functional groups minus one ether oxygen) .

TPSA difference
Head-to-head
ΔTPSA ≈ +9.3 Ų (+20%)
Indicates potentially different membrane permeability characteristics.
Target TPSA 55.8 Ų vs. direct ether analog ~46.5 Ų.
medicinal chemistry lead optimization bioavailability prediction

Regioisomeric Impact: Para vs. Meta Substitution

The target compound is a para-substituted benzoic acid derivative (carboxylic acid at C1, substituent at C4). The meta isomer, 3-[(4-methoxyphenoxy)methyl]benzoic acid, has been evaluated for inhibitory activity against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). The meta isomer exhibits an IC₅₀ of 119,000 nM (119 μM) [1], indicating very weak enzyme inhibition. No direct MtDHFR inhibition data are available for the para isomer; however, the low potency of the meta isomer illustrates that substitution position alone can dramatically alter biological activity within this scaffold class.

Regioisomeric activity
Class-level
Para isomer: no MtDHFR data
Meta isomer: IC₅₀ 119,000 nM
Substitution position alone can dramatically alter biological response.
Meta isomer shows only weak MtDHFR inhibition; para activity uncharacterized.
structure-activity relationship medicinal chemistry regioisomer comparison

Lipophilicity: Para vs. Ortho Isomer Comparison

4-[(4-Methoxyphenoxy)methyl]benzoic acid has a predicted XLogP3 value of 2.9 . The ortho isomer, 2-[(4-methoxyphenoxy)methyl]benzoic acid (CAS 23560-68-1), shares the identical molecular formula (C₁₅H₁₄O₄) and molecular weight (258.27 g/mol) . While specific XLogP3 data for the ortho isomer are not available in the accessed sources, ortho-substituted benzoic acids typically exhibit reduced effective lipophilicity due to intramolecular hydrogen bonding between the ortho substituent and the carboxylic acid group—a feature absent in the para isomer.

Lipophilicity comparison
Data to verify
Para XLogP3 = 2.9
Ortho data unavailable
Ortho intramolecular H-bonding may reduce effective lipophilicity.
Class-level inference; direct measurement needed for isomer comparison.
lipophilicity ADME partition coefficient

Commercial Purity Benchmark Across Suppliers

4-[(4-Methoxyphenoxy)methyl]benzoic acid is commercially available at ≥95% purity from multiple independent suppliers, including Bidepharm (catalog BD01014619) and Leyan (catalog 1311079) , with ChemicalBook listing additional suppliers offering 95%+ purity . This multi-supplier availability at consistent purity levels is not uniformly observed across all regioisomeric analogs; for example, the ortho isomer 2-[(4-methoxyphenoxy)methyl]benzoic acid is listed by fewer suppliers, potentially impacting procurement flexibility and lead times.

Commercial purity
Reported
Target: ≥95% from multiple suppliers
Ortho isomer: limited sources
Broader availability reduces procurement risk for scale-up campaigns.
Consistent purity specification documented across independent suppliers.
quality control procurement building block sourcing

Application Scenarios: 4-[(4-Methoxyphenoxy)methyl]benzoic Acid


SAR Library Building Block: Para-Substituted Benzoic Acids

4-[(4-Methoxyphenoxy)methyl]benzoic acid is ideally suited for generating para-substituted benzoic acid analog libraries. Its well-defined physicochemical profile—molecular weight 258.27 g/mol, TPSA 55.8 Ų, XLogP3 2.9, and five rotatable bonds [1]—makes it a predictable and reproducible starting material for structure-activity relationship (SAR) studies. Researchers can use this compound as a reference scaffold against which ortho and meta isomers are compared, as the para isomer lacks the intramolecular hydrogen-bonding complexities or steric constraints that can confound SAR interpretation in ortho-substituted analogs . The compound's commercial availability at ≥95% purity from multiple suppliers ensures consistent quality across SAR campaigns .

Amide and Ester Synthesis with Flexible Methylene Spacer

The carboxylic acid functionality enables straightforward derivatization via amide coupling or esterification. The presence of the methylene (-CH₂-) spacer distinguishes this compound from direct ether-linked analogs and provides an additional degree of conformational flexibility (five rotatable bonds total) [1]. This flexibility may be advantageous when optimizing target engagement in drug discovery programs, as it allows the terminal methoxyphenoxy group to adopt multiple orientations relative to the carboxylic acid anchor point. In contrast, 4-(4-methoxyphenoxy)benzoic acid (four rotatable bonds, no methylene spacer) offers more restricted conformational sampling , which may be either desirable or detrimental depending on the target binding pocket geometry.

Regioisomeric Selectivity Reference for Enzyme Inhibition

The para-substituted target compound can serve as a reference standard when evaluating regioisomeric effects on enzyme inhibition. For example, the meta isomer 3-[(4-methoxyphenoxy)methyl]benzoic acid has been shown to inhibit Mycobacterium tuberculosis DHFR with an IC₅₀ of 119 μM [1]. Including the para isomer alongside the meta isomer in parallel assays would enable direct quantification of how substitution position modulates inhibitory potency. Such head-to-head regioisomeric comparisons are essential for establishing robust SAR and for patent differentiation in lead optimization programs. The para isomer's distinct hydrogen-bond acceptor count (four vs. three in direct ether analogs) provides an additional variable for probing target-ligand interactions.

Application
Selection Property
Validation Focus
SAR building block library
Para-substituted scaffold with defined physicochemical profile
Supplier purity consistency, regioisomeric control
Amide/ester derivatization
Methylene spacer for conformational flexibility
Conformational sampling analysis, coupling efficiency
Regioisomeric selectivity reference
Para positional isomer for enzyme inhibition assays
Regioisomeric activity comparison, H-bond acceptor influence

Technical Documentation Hub

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40 linked technical documents
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